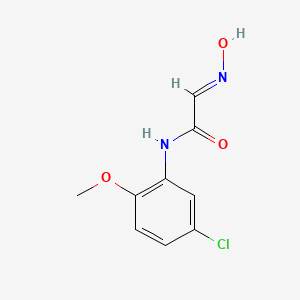

N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide

説明

特性

IUPAC Name |

(2E)-N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-15-8-3-2-6(10)4-7(8)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBVQTQRUFZFOI-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of 5-Chloro-2-Methoxyaniline with Glyoxylic Acid

The foundational step in synthesizing N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide involves coupling 5-chloro-2-methoxyaniline with glyoxylic acid to form the intermediate N-(5-chloro-2-methoxyphenyl)glyoxylamide. This reaction typically employs carbodiimide-based coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid group of glyoxylic acid.

- Reactants : 5-Chloro-2-methoxyaniline (1.0 equiv), glyoxylic acid (1.2 equiv), DCC (1.5 equiv).

- Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

- Conditions : Stirred at 0–25°C for 12–24 hours under inert atmosphere.

- Workup : Filter to remove dicyclohexylurea byproduct, concentrate under reduced pressure, and purify via silica gel chromatography.

Key Data :

Oximation of N-(5-Chloro-2-Methoxyphenyl)Glyoxylamide

The glyoxylamide intermediate undergoes oximation to introduce the hydroxyimino group. Hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, facilitates this transformation.

- Reactants : N-(5-Chloro-2-methoxyphenyl)glyoxylamide (1.0 equiv), hydroxylamine hydrochloride (2.0 equiv), sodium acetate trihydrate (3.0 equiv).

- Solvent : Ethanol or DCM.

- Conditions : Reflux at 70–80°C for 4–6 hours.

- Workup : Concentrate, dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and recrystallize from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Melting Point | 190–193°C | |

| Product Characterization | ¹³C NMR (DMSO-d₆): δ 168.5 (C=O), 156.2 (C=N-OH), 152.0 (aryl-OCH₃), 128.4–114.2 (aryl-C) |

Alternative Transamidation Approaches

Transamidation strategies, though less common for this compound, have been explored using heterogeneous catalysts like sulfuric acid immobilized on silica gel (H₂SO₄-SiO₂). This method enables direct amide bond formation between preformed oxime derivatives and amines under solvent-free conditions.

- Reactants : Ethyl 2-(hydroxyimino)acetate (1.0 equiv), 5-chloro-2-methoxyaniline (1.1 equiv).

- Catalyst : H₂SO₄-SiO₂ (10 mol%).

- Conditions : 100°C, 8–12 hours.

- Yield : ~65% (lower efficiency compared to condensation-oximation route).

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Condensation Step : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent side reactions. Elevated temperatures (>40°C) risk decomposition of the glyoxylamide intermediate.

- Oximation Step : Ethanol outperforms DCM in achieving higher yields due to improved solubility of hydroxylamine.

Catalytic Enhancements

The use of DCC in condensation minimizes racemization and improves glyoxylamide purity. In contrast, H₂SO₄-SiO₂ offers a recyclable catalyst for transamidation but suffers from moderate yields.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (hexane:ethyl acetate gradient) effectively separates the glyoxylamide intermediate. Final oxime products are typically recrystallized from ethanol or methanol to achieve >95% purity.

Spectroscopic Validation

- ¹H NMR : Distinct singlet at δ 10.8 ppm (NH of oxime), absence of ketone carbonyl peak (~δ 200 ppm in ¹³C NMR).

- HRMS : Calculated for C₁₀H₁₀ClN₂O₃ [M+H]⁺: 257.0331; Found: 257.0335.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Condensation-Oximation | 85–90 | ≥95 | High yield, scalable | Multi-step synthesis |

| Transamidation | 60–65 | 90 | Single-step | Lower yield, catalyst recycling |

Applications and Derivatives

The hydroxyimino group in N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide serves as a versatile handle for further functionalization, enabling synthesis of heterocyclic derivatives. Recent studies highlight its role as a precursor in antiviral agents, leveraging the oxime moiety’s bioisosteric properties.

化学反応の分析

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyimino group could play a crucial role in binding to the active site of enzymes or interacting with biological targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogs differ in substituent positions and functional groups, influencing physicochemical and biological properties:

Key Observations :

- Substituent Position : The 5-chloro-2-methoxy substitution on the phenyl ring in the target compound may enhance steric bulk and electron-donating effects compared to para-chloro analogs (e.g., ).

Pharmacological Activities

Anticancer Activity

- Thiadiazole-linked Acetamides: Derivatives like 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (IC₅₀ = 1.8 µM on Caco-2 cells) demonstrate that electron-withdrawing groups (e.g., fluoro) and heterocyclic appendages enhance cytotoxicity . The target compound lacks a thiadiazole moiety, suggesting divergent mechanisms.

- Quinazoline Sulfonyl Acetamides: Compounds such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide show broad-spectrum anticancer activity via kinase inhibition . The hydroxyimino group in the target compound may instead favor radical scavenging or metal chelation.

Enzyme Inhibition

- MAO-B and AChE Inhibitors: Triazole-benzothiazole acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) inhibit monoamine oxidase (MAO) and cholinesterases via hydrophobic and hydrogen-bonding interactions . The hydroxyimino group in the target compound could mimic these interactions but with reduced selectivity due to its smaller size.

Antimicrobial Activity

- Piperazine-linked Acetamides : Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit gram-positive antibacterial activity . The target compound’s methoxy group may reduce membrane permeability compared to fluorinated analogs.

Physicochemical Properties

- Hydrogen Bonding: The hydroxyimino group in the target compound enables strong intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯N interactions), as seen in N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide’s layered crystal structure . This contrasts with cyanoacetamides, which rely on weaker dipole-dipole interactions .

- Solubility: Methoxy and hydroxyimino groups likely improve aqueous solubility compared to alkyl-substituted analogs (e.g., diethylaminoacetamide ).

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacological Activity of Analogues

生物活性

N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide, also referred to as (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloro-substituted methoxyphenyl group and a hydroxyimino functional group attached to an acetamide backbone. The unique structure of this compound is crucial for its biological interactions and pharmacological effects.

The biological activity of N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation .

- Antimicrobial Activity : The compound has been predicted to exhibit antimicrobial properties based on structural similarities with known antimicrobial agents .

- Anticancer Properties : Computational studies suggest that compounds with hydroxyimino groups may interact with cancer cell pathways, potentially leading to apoptosis in malignant cells .

Antimicrobial Activity

Research indicates that N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide may possess significant antimicrobial properties. A comparative analysis with structurally related compounds is summarized in the table below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxybenzaldehyde | Structure | Antibacterial |

| Hydroxylamine | Structure | Anticancer |

| Acetamide derivatives | Structure | Enzyme inhibitors |

| N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide | Structure | Predicted antimicrobial and anticancer |

Case Studies

- In Vitro Studies : In vitro studies have shown that (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide inhibits the growth of various bacterial strains, suggesting its utility as a potential antimicrobial agent .

- Computational Predictions : Computational methods have been employed to predict the biological activity of this compound. These studies suggest that it may interact with specific biological targets involved in disease processes, highlighting its potential as a lead compound for drug development .

- Toxicological Assessments : Initial assessments indicate that the compound exhibits low toxicity in cellular models, which is promising for further development into therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide, a comparative analysis with related compounds is essential. The following table summarizes key differences:

| Compound Name | Hydroxyimino Group | Methoxy Group | Biological Activity |

|---|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide | Yes | Yes | Antimicrobial, Anticancer |

| Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl) | Yes | Yes | Anticancer |

| 5-Chloro-2-methoxybenzaldehyde | No | Yes | Antibacterial |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(N-hydroxyimino)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 5-chloro-2-methoxyaniline with ethyl oxalyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The hydroxyimino group is introduced via oxidation of an intermediate using hydrogen peroxide or peracids. Critical parameters include solvent choice (polar aprotic solvents improve solubility), temperature control (0–5°C for exothermic steps), and purification via column chromatography or recrystallization. Yield optimization (>75%) requires strict exclusion of moisture and air-sensitive handling .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms the presence of the hydroxyimino group (δ ~10.5 ppm for N–OH) and aromatic protons (δ 6.8–7.3 ppm).

- IR Spectroscopy : Stretching vibrations at ~1650 cm−1 (C=O), ~3200 cm−1 (N–OH), and ~1250 cm−1 (C–O of methoxy group).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z ~232.03 for C9H9ClN2O3).

- X-ray Crystallography : Resolves dihedral angles between the acetamide plane and aromatic ring (e.g., 6.3° deviation observed in analogs) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies on structurally similar compounds (e.g., N-(2-chloro-4-fluorophenyl) analogs) show inhibitory activity against enzymes like lipoxygenase and cancer-related kinases. Assays involve enzyme inhibition (IC50 determination via UV-Vis kinetics) and antimicrobial screening (MIC tests against Gram-positive bacteria). The hydroxyimino group facilitates hydrogen bonding with active sites, enhancing binding affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration) or compound purity. Strategies include:

- Standardized Protocols : Use recombinant enzymes (e.g., human COX-2) and validate via positive controls (e.g., indomethacin for cyclooxygenase).

- Purity Verification : Employ HPLC (>98% purity threshold) and quantify impurities via LC-MS.

- Meta-Analysis : Compare data across analogs (e.g., chloro vs. fluoro substituents) to isolate substituent effects .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding poses with targets (e.g., EGFR kinase). The hydroxyimino group shows π-π stacking with Tyr residues.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess redox activity and stability.

- MD Simulations : Track ligand-protein stability over 100 ns trajectories to identify key binding residues .

Q. How do structural modifications (e.g., substituent variations) impact reactivity and target specificity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity at the acetamide carbonyl, increasing reactivity in nucleophilic substitutions.

- Methoxy vs. Methyl Groups : Methoxy improves solubility (logP reduction by ~0.5) but reduces membrane permeability.

- Case Study : Replacing 5-chloro with 4-fluoro in analogs increased COX-2 selectivity (IC50 from 12 µM to 8 µM) due to better hydrophobic pocket fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。